2-Methyl-3-(2,4,5-trimethylphenyl)-1-propene

Description

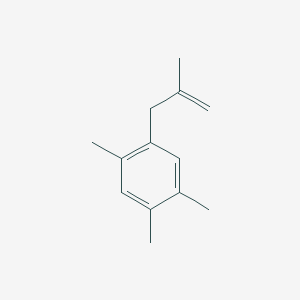

2-Methyl-3-(2,4,5-trimethylphenyl)-1-propene is a substituted propene derivative characterized by a methyl group at the 2-position of the propene backbone and a 2,4,5-trimethylphenyl group at the 3-position. This structure confers unique steric and electronic properties, influencing its reactivity and applications. The compound’s bulky aromatic substituent likely reduces solubility in polar solvents and increases thermal stability compared to simpler alkenes.

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trimethyl-5-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18/c1-9(2)6-13-8-11(4)10(3)7-12(13)5/h7-8H,1,6H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKQYPLVLHCXNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)CC(=C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(2,4,5-trimethylphenyl)-1-propene typically involves the alkylation of 2,4,5-trimethylbenzene with a suitable alkylating agent under controlled conditions. One common method is the Friedel-Crafts alkylation, where 2,4,5-trimethylbenzene reacts with 2-methylpropene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the process, making it economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(2,4,5-trimethylphenyl)-1-propene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a typical method for reducing the double bond.

Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like chlorine, nitric acid, and sulfuric acid, respectively.

Major Products Formed:

Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.

Reduction: The primary product is the corresponding alkane.

Substitution: Various substituted aromatic compounds can be synthesized, depending on the substituent introduced.

Scientific Research Applications

2-Methyl-3-(2,4,5-trimethylphenyl)-1-propene has diverse applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Methyl-3-(2,4,5-trimethylphenyl)-1-propene exerts its effects depends on its interaction with molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Methyl-3-(2,4,5-trimethylphenyl)-1-propene with three analogous compounds: 2-methyl-1-propene (isobutylene) , 3-phenyl-1-propene (allylbenzene) , and 2,3-dimethyl-1-propene (3-methyl-1-pentene) . Key differences in molecular structure, physical properties, and reactivity are summarized below.

Table 1: Comparative Properties of Substituted Propenes

Key Observations:

Steric Effects : The 2,4,5-trimethylphenyl group in the target compound creates significant steric hindrance, reducing its reactivity in polymerization compared to isobutylene or allylbenzene .

Thermal Stability : Higher boiling and melting points (estimated) than simpler analogs suggest enhanced thermal stability due to aromatic substitution.

Solubility : Bulky hydrophobic groups lower solubility in polar solvents compared to allylbenzene, which retains slight solubility due to its single phenyl ring .

Synthetic Utility : Unlike allylbenzene, the target compound’s steric bulk may limit its use in Diels-Alder reactions but could favor selective electrophilic additions .

Notes

Data Estimation : Properties marked "est." are inferred from compounds with comparable substituent patterns.

Biological Activity

2-Methyl-3-(2,4,5-trimethylphenyl)-1-propene is a compound of interest in both organic chemistry and biological research due to its unique structure and potential applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic uses, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a propene group with a trimethylphenyl substituent, granting it distinct chemical properties. Its unsaturation allows for various chemical reactions, making it a valuable precursor in organic synthesis.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The compound may act as a ligand, modulating the activity of specific molecular targets involved in metabolic pathways and signal transduction.

Potential Interactions:

- Enzyme Modulation : It has been suggested that the compound can influence enzyme activities, although specific enzymes have yet to be identified.

- Receptor Binding : Its structure may allow it to bind to various receptors, potentially affecting physiological processes.

Biological Applications

Research into the biological applications of this compound is still in its early stages. However, preliminary findings indicate several potential uses:

- Therapeutic Properties : Investigations are ongoing regarding its potential as a therapeutic agent in treating metabolic disorders or as an anti-inflammatory compound.

- Biochemical Studies : The compound is utilized in studies focused on enzyme interactions and metabolic pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure Type | Unique Feature |

|---|---|---|

| 2-Methyl-3-(2,4-dimethylphenyl)propene | Alkene | Fewer methyl groups on the phenyl ring |

| 2-Methyl-3-(2,4,6-trimethylphenyl)propene | Alkene | More methyl groups enhancing steric hindrance |

| 2-Methyl-3-(2,4,5-trimethylphenyl)propanal | Aldehyde | Contains a carbonyl group instead of a double bond |

The presence of multiple methyl groups in the trimethylphenyl substituent enhances steric effects and may influence the compound's reactivity and biological interactions.

Case Studies and Research Findings

While extensive research specifically targeting this compound is limited, some studies have provided insights into its potential applications:

- Enzyme Interaction Studies : Initial experiments suggest that the compound may interact with certain enzymes involved in metabolic pathways; however, detailed studies are required to elucidate these interactions .

- Chemical Synthesis Applications : It has been effectively used as a precursor for synthesizing more complex organic compounds in laboratory settings.

Q & A

Basic: What spectroscopic techniques are recommended for characterizing 2-Methyl-3-(2,4,5-trimethylphenyl)-1-propene?

Answer:

Key spectroscopic methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to resolve the aromatic substituents and propene backbone. NOESY or COSY can clarify spatial interactions between methyl groups and the phenyl ring .

- Infrared (IR) Spectroscopy : Identify alkene (C=C) stretching vibrations (~1600–1680 cm) and methyl group absorptions (~1375–1475 cm) .

- X-ray Crystallography : For unambiguous determination of molecular geometry and steric effects, particularly if single crystals are obtainable .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula and fragmentation patterns .

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

Answer:

Optimization strategies include:

- Catalyst Screening : Test Lewis acids (e.g., AlCl, FeCl) for Friedel-Crafts alkylation, balancing reactivity and selectivity .

- Solvent Effects : Use non-polar solvents (e.g., toluene) to reduce electrophilic overactivation and dimerization side reactions .

- Temperature Control : Lower temperatures (0–25°C) to suppress thermal decomposition of intermediates .

- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., catalyst loading, stoichiometry) .

Basic: What structural features influence the compound’s reactivity in organic synthesis?

Answer:

Critical structural factors:

- Steric Hindrance : The 2,4,5-trimethylphenyl group restricts electrophilic attack at the ortho position, directing reactivity to the propene moiety .

- Alkene Geometry : The 1-propene group’s conformation (E/Z) impacts regioselectivity in cycloaddition or hydrogenation reactions .

- Electron-Donating Methyl Groups : Enhance stability of carbocation intermediates in Friedel-Crafts reactions .

Advanced: How can contradictions between experimental and computational data on conformation be resolved?

Answer:

Resolution strategies:

- Benchmarking Computational Models : Compare Density Functional Theory (DFT) results (e.g., B3LYP/6-31G*) with crystallographic data to validate torsional angles and van der Waals interactions .

- Solvent-Corrected Calculations : Use implicit solvent models (e.g., PCM) to account for solvent effects on molecular geometry .

- Dynamic NMR Analysis : Probe rotational barriers of methyl groups to reconcile discrepancies between computed and observed spectra .

Basic: How does the steric environment of the trimethylphenyl group affect biological interactions?

Answer:

The steric bulk:

- Receptor Binding : Limits access to hydrophobic pockets in enzymes or proteins, reducing nonspecific interactions .

- Membrane Permeability : Enhances lipophilicity, potentially improving cellular uptake but risking aggregation .

- Structure-Activity Relationships (SAR) : Systematic substitution (e.g., replacing methyl with ethyl) can isolate steric vs. electronic contributions to bioactivity .

Advanced: What catalytic systems enable enantioselective modifications of similar propene derivatives?

Answer:

Reported systems include:

- Chiral Lewis Acid Catalysts : Ti(IV)-BINOL complexes for asymmetric epoxidation or Diels-Alder reactions .

- Organocatalysts : Proline-derived catalysts for Michael additions to the alkene moiety .

- Transition-Metal Catalysis : Pd-catalyzed cross-coupling with chiral ligands (e.g., Josiphos) to install stereocenters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.